molecular formula C8H14CaN2O8 B3028917 Calcium (S)-2-amino-3-carboxypropanoate CAS No. 39162-75-9

Calcium (S)-2-amino-3-carboxypropanoate

Cat. No.: B3028917
CAS No.: 39162-75-9
M. Wt: 306.28 g/mol
InChI Key: REXCGUADDHENOV-CEOVSRFSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calcium (S)-2-amino-3-carboxypropanoate, also known as calcium L-aspartate, is a calcium salt of the amino acid L-aspartic acid. This compound is often used as a dietary supplement to provide calcium and aspartic acid, both of which are essential for various physiological functions. Calcium is crucial for bone health, muscle function, and nerve transmission, while aspartic acid plays a role in the synthesis of proteins and the functioning of the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium (S)-2-amino-3-carboxypropanoate can be synthesized through the neutralization of L-aspartic acid with calcium hydroxide or calcium carbonate. The reaction typically involves dissolving L-aspartic acid in water and then gradually adding calcium hydroxide or calcium carbonate until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the calcium salt.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale neutralization reactions. The process is similar to the laboratory method but is carried out in larger reactors with controlled temperature and pH conditions to ensure high yield and purity. The final product is usually dried and milled to obtain a fine powder suitable for use in dietary supplements.

Chemical Reactions Analysis

Types of Reactions

Calcium (S)-2-amino-3-carboxypropanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo compounds.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Formation of oxo compounds.

    Reduction: Formation of alcohols.

    Substitution: Formation of various derivatives depending on the substituents used.

Scientific Research Applications

Calcium (S)-2-amino-3-carboxypropanoate has several scientific research applications:

    Chemistry: Used as a reagent in various chemical syntheses and as a standard in analytical chemistry.

    Biology: Studied for its role in cellular metabolism and neurotransmission.

    Medicine: Investigated for its potential benefits in treating calcium deficiencies and supporting bone health.

    Industry: Used in the formulation of dietary supplements and fortified foods.

Mechanism of Action

The mechanism of action of calcium (S)-2-amino-3-carboxypropanoate involves the release of calcium ions and L-aspartic acid upon dissolution. Calcium ions play a crucial role in various physiological processes, including muscle contraction, nerve transmission, and bone mineralization. L-aspartic acid acts as a neurotransmitter and is involved in the synthesis of other amino acids and proteins.

Comparison with Similar Compounds

Similar Compounds

  • Calcium gluconate
  • Calcium lactate
  • Calcium citrate

Uniqueness

Calcium (S)-2-amino-3-carboxypropanoate is unique in that it provides both calcium and L-aspartic acid, making it beneficial for individuals who require supplementation of both nutrients

Properties

Key on ui mechanism of action

There are also claims that L-aspartate has ergogenic effects, that it enhances performance in both prolonged exercise and short intensive exercise. It is hypothesized that L-aspartate, especially the potassium magnesium aspartate salt, spares stores of muscle glycogen and/or promotes a faster rate of glycogen resynthesis during exercise. It has also been hypothesized that L-aspartate can enhance short intensive exercise by serving as a substrate for energy production in the Krebs cycle and for stimulating the purine nucleotide cycle.

CAS No.

39162-75-9

Molecular Formula

C8H14CaN2O8

Molecular Weight

306.28 g/mol

IUPAC Name

calcium;(2S)-2-amino-4-hydroxy-4-oxobutanoate

InChI

InChI=1S/2C4H7NO4.Ca/c2*5-2(4(8)9)1-3(6)7;/h2*2H,1,5H2,(H,6,7)(H,8,9);/t2*2-;/m00./s1

InChI Key

REXCGUADDHENOV-CEOVSRFSSA-N

SMILES

C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.[Ca+2]

Isomeric SMILES

C([C@@H](C(=O)O)N)C(=O)O.C([C@@H](C(=O)O)N)C(=O)O.[Ca]

Canonical SMILES

C(C(C(=O)O)N)C(=O)O.C(C(C(=O)O)N)C(=O)O.[Ca]

Color/Form

White, crystalline solid
Orthorhombic bisphenoidal leaflets or rods

density

1.6603 at 13 °C
1.7 g/cm³

melting_point

270-271 °C
270 °C

Key on ui other cas no.

39162-75-9

physical_description

Dry Powder
Colorless solid;  [ICSC] White powder;  [Sigma-Aldrich MSDS]
Solid
COLOURLESS CRYSTALS.
White crystals or crystalline powder;  odourless

Pictograms

Irritant

Related CAS

56-84-8 (Parent)

solubility

1 g in 222.2 ml water at 20 °C;  1 g in 149.9 ml water at 30 °C;  more sol in salt soln;  sol in acids, alkalies
Insoluble in ethanol, ethyl ether, benzene;  soluble in dilute HCl, pyridine
In water, 5,360 mg/L at 25 °C
5.39 mg/mL
Solubility in water, g/100ml: 0.45
Slightly soluble in water;  Insoluble in ether
Insoluble (in ethanol)

vapor_pressure

0.0000013 [mmHg]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Calcium (S)-2-amino-3-carboxypropanoate
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